1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea
CAS No.: 1251633-06-3
Cat. No.: VC4263641
Molecular Formula: C12H9FN4OS
Molecular Weight: 276.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251633-06-3 |
|---|---|
| Molecular Formula | C12H9FN4OS |
| Molecular Weight | 276.29 |
| IUPAC Name | 1-(5-cyano-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)methyl]urea |
| Standard InChI | InChI=1S/C12H9FN4OS/c13-9-3-1-8(2-4-9)6-15-11(18)17-12-16-7-10(5-14)19-12/h1-4,7H,6H2,(H2,15,16,17,18) |
| Standard InChI Key | SQWXGZSTZIYBDY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNC(=O)NC2=NC=C(S2)C#N)F |
Introduction
The compound 1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea is a synthetic organic molecule that combines a cyanothiazole ring with a fluorobenzyl group through a urea linkage. This structure suggests potential biological activity, given the presence of both a cyano group and a fluorine atom, which are known to influence the pharmacokinetic and pharmacodynamic properties of compounds.
Synthesis and Characterization
The synthesis of 1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea would likely involve the reaction of a cyanothiazole derivative with a 4-fluorobenzyl isocyanate or a similar precursor. Characterization methods such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry would be used to confirm the structure.
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm the structure and purity of the compound |
| Mass Spectrometry | Determine the molecular weight and fragmentation pattern |
| Elemental Analysis | Verify the elemental composition |
Biological Activity
While specific biological activity data for 1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea are not available, compounds with similar structures often exhibit potential as enzyme inhibitors or antimicrobial agents. The cyano group and fluorine atom can enhance binding affinity to biological targets.
| Potential Activity | Mechanism |
|---|---|
| Enzyme Inhibition | Binding to active sites through hydrogen bonds or π-π interactions |
| Antimicrobial Activity | Disruption of microbial membranes or interference with essential biochemical pathways |
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